molecular formula C13H14N2O3 B14995782 Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate

Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate

Cat. No.: B14995782
M. Wt: 246.26 g/mol
InChI Key: IWPVQKMMULQNBL-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate is an organic compound with the molecular formula C13H14N2O3. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzhydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.

Scientific Research Applications

Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate can be compared with other similar compounds, such as:

  • Ethyl 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetate
  • Ethyl 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetate
  • Ethyl 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetate

These compounds share the oxadiazole ring structure but differ in the substituents on the aromatic ring The presence of different substituents can significantly affect their chemical and physical properties, as well as their biological activities

This compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate

InChI

InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-15-13(18-11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

IWPVQKMMULQNBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

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